2-bromo-4-chloro-6-methoxyphenol
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Overview
Description
2-Bromo-4-chloro-6-methoxyphenol is an organic compound with the molecular formula C7H6BrClO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-methoxyphenol typically involves the bromination and chlorination of 4-methoxyphenol. The process begins with the methoxylation of phenol to form 4-methoxyphenol. This intermediate is then subjected to bromination and chlorination under controlled conditions to yield the desired product. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
2-Bromo-4-chloro-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-6-methoxyphenol involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Bromo-6-methoxyphenol: Lacks the chlorine atom, affecting its overall reactivity and applications.
4-Chloro-6-methoxyphenol: Lacks the bromine atom, leading to variations in its chemical behavior.
Uniqueness
2-Bromo-4-chloro-6-methoxyphenol is unique due to the presence of all three substituents (bromine, chlorine, and methoxy) on the phenol ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1430807-43-4 |
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Molecular Formula |
C7H6BrClO2 |
Molecular Weight |
237.48 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-methoxyphenol |
InChI |
InChI=1S/C7H6BrClO2/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,10H,1H3 |
InChI Key |
GPQQAEVNTJVZBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Br)O |
Purity |
95 |
Origin of Product |
United States |
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